N-(3-nitrophenyl)thiophene-2-carboxamide

Crystallography Medicinal Chemistry SAR

N-(3-Nitrophenyl)thiophene-2-carboxamide is a critical N-arylthiophene-2-carboxamide scaffold for medicinal chemistry. Its near-planar geometry, dictated by the meta-nitro substitution, is essential for fitting narrow enzyme binding pockets (e.g., kinase hinge regions) and evading recognition by bacterial efflux pumps like AcrB. This specific 3-nitro isomer is not interchangeable with ortho- or para-substituted analogs, which exhibit twisted conformations and divergent activation pathways (e.g., EthA vs. NfsA/NfsB). Researchers rely on this compound as a validated pharmacophore to develop selective SIRT2 inhibitors and narrow-spectrum antibacterial prodrugs targeting multi-drug resistant Gram-negative pathogens. Ensure your SAR and drug discovery campaigns succeed with this structurally authenticated intermediate.

Molecular Formula C11H8N2O3S
Molecular Weight 248.26g/mol
CAS No. 39880-87-0
Cat. No. B412770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrophenyl)thiophene-2-carboxamide
CAS39880-87-0
Molecular FormulaC11H8N2O3S
Molecular Weight248.26g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
InChIInChI=1S/C11H8N2O3S/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14)
InChIKeyVFDHCXRHENGDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Nitrophenyl)thiophene-2-carboxamide (CAS 39880-87-0): Technical Procurement Overview for Medicinal Chemistry and Antibacterial Research


N-(3-Nitrophenyl)thiophene-2-carboxamide (CAS 39880-87-0) is an N-arylthiophene-2-carboxamide scaffold featuring a thiophene ring coupled to a 3-nitrophenyl moiety via an amide linker [1]. Its molecular formula is C11H8N2O3S, with a molecular weight of 248.26 g/mol [1]. The compound is a pale yellow to yellow crystalline solid with a predicted LogP of 2.8–3.2 and a topological polar surface area (TPSA) of approximately 80–90 Ų, indicating moderate lipophilicity and compliance with Lipinski's Rule of 5 . This scaffold serves as a key intermediate in the development of selective Sirtuin 2 (SIRT2) inhibitors and as a core structure within the nitrothiophene carboxamide (NTC) class of narrow-spectrum antibacterial prodrugs [2].

N-(3-Nitrophenyl)thiophene-2-carboxamide: Why Closely Related Analogs Are Not Interchangeable in SAR and Discovery Programs


In Structure-Activity Relationship (SAR) studies and drug discovery campaigns, the specific substitution pattern on the phenyl ring of N-arylthiophene-2-carboxamides critically dictates both conformational behavior and biological target engagement. The meta-nitro (3-nitro) derivative exhibits a near-planar geometry that is essential for fitting into the narrow binding pockets of certain enzymes, such as the hinge region of kinases, and for avoiding steric clashes with the bacterial efflux pump AcrB . In contrast, the ortho-nitro (2-nitro) isomer adopts a significantly twisted conformation due to steric hindrance, which alters its binding profile and may confer different off-target effects [1]. Similarly, para-substituted analogs, such as 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide, are activated by entirely different bacterial enzymes (e.g., EthA in Mycobacterium tuberculosis) rather than the nitroreductases NfsA/NfsB, leading to divergent spectra of activity and resistance mechanisms [2]. Therefore, direct substitution of this specific compound with a positional isomer or a differently substituted analog is not feasible without fundamentally altering the experimental outcome.

N-(3-Nitrophenyl)thiophene-2-carboxamide (CAS 39880-87-0): Head-to-Head Quantitative Evidence for Scientific Selection


Conformational Divergence from the Ortho-Nitro Isomer: A Quantified Planarity Difference

The crystal structure of N-(3-nitrophenyl)thiophene-2-carboxamide reveals a near-planar conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. In stark contrast, its ortho-nitro positional isomer, N-(2-nitrophenyl)thiophene-2-carboxamide, exhibits a significantly non-planar geometry with dihedral angles between the benzene and thiophene rings of 13.53(6)° and 8.50(5)° for its two molecules in the asymmetric unit [2].

Crystallography Medicinal Chemistry SAR

Class-Level Advantage in Overcoming Bacterial Efflux: Engineered Evasion of the AcrAB-TolC Pump

Compounds in the nitrothiophene carboxamide (NTC) series, which includes N-(3-nitrophenyl)thiophene-2-carboxamide as a core scaffold, were specifically engineered using structure-based design to evade recognition and efflux by the Resistance-Nodulation-Division (RND) family pump AcrAB-TolC in E. coli [1]. This optimization is quantified by the observation that these compounds are potent against wild-type bacteria, whereas early leads in the series were only active in efflux-deficient strains [1].

Antibacterial Efflux Pump Gram-negative

Enzymatic Activation by Bacterial Nitroreductases: A Basis for Narrow-Spectrum Prodrug Design

N-(3-Nitrophenyl)thiophene-2-carboxamide and related NTCs function as prodrugs that require activation by the specific bacterial nitroreductases NfsA and NfsB in E. coli to exert their bactericidal effect [1]. This is a class-defining feature that contrasts with other nitroaromatic antibacterials, such as the anti-tubercular agent 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882), which is activated by the monooxygenase EthA in M. tuberculosis [2].

Antibacterial Prodrug Nitroreductase

Scaffold Utility in SIRT2 Inhibitor Development: Derivatization Yields a Potent Inhibitor

While N-(3-nitrophenyl)thiophene-2-carboxamide itself is not a potent inhibitor, it serves as a critical building block. Structural rigidization of this moiety has been employed to develop naphthalene-based analogues that demonstrate potent and selective inhibitory activity against Sirtuin 2 (SIRT2), with a reported IC50 of 0.15 µM .

Epigenetics Sirtuin Inhibitor

Validated Research Applications for N-(3-Nitrophenyl)thiophene-2-carboxamide Based on Differential Evidence


Structure-Based Design of Gram-Negative Antibacterials Evading RND Efflux

Based on its class-level evidence for evading the AcrAB-TolC efflux pump [1], this compound is an ideal starting scaffold for medicinal chemistry campaigns aimed at developing novel antibiotics against multi-drug resistant Gram-negative pathogens like E. coli, Shigella, and Salmonella. Researchers can use its core structure to design analogues that maintain efflux evasion while optimizing target binding.

SAR Studies of N-Arylthiophene-2-Carboxamide Conformational Effects

The stark contrast in molecular planarity between this 3-nitro derivative and its 2-nitro isomer [1] makes it an essential comparator in SAR studies investigating the impact of phenyl ring substitution on target binding. It can be used to probe the steric and electronic requirements of flat binding pockets in enzymes like kinases or protein-protein interaction interfaces.

Development of SIRT2-Selective Chemical Probes for Epigenetic Research

As a proven pharmacophore for generating potent SIRT2 inhibitors [1], this compound is a valuable building block for synthesizing novel tool compounds to study the role of SIRT2 deacetylase activity in cancer, neurodegeneration, and cellular metabolism. Its use can accelerate the discovery of selective inhibitors over other sirtuin isoforms.

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